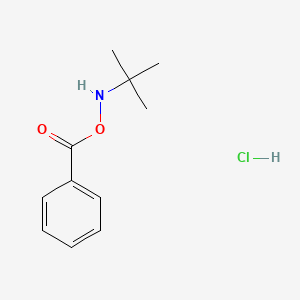

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Description

BenchChem offers high-quality O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(tert-butylamino) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHNCIDRZTSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498330 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66809-86-7 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Foreword: The Strategic Importance of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Modern Organic Synthesis

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a versatile and valuable reagent in the arsenal of the modern organic chemist. Its significance lies in its role as a stable, crystalline solid that serves as a precursor to a potent electrophilic aminating agent. The strategic placement of the benzoyl protecting group on the oxygen atom and the sterically hindering tert-butyl group on the nitrogen atom imparts unique reactivity, allowing for the controlled transfer of the "NH-tert-butyl" moiety. This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of this reagent, offering field-proven insights for researchers, scientists, and professionals in drug development.

I. Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: A Mechanistic and Practical Approach

The synthesis of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is predicated on the nucleophilic character of the hydroxylamine nitrogen, which attacks the electrophilic carbonyl carbon of benzoyl chloride. The hydrochloride salt of N-tert-butylhydroxylamine is the common starting material, necessitating the use of a base to liberate the free hydroxylamine for the reaction to proceed.

Causality Behind Experimental Choices:

-

Choice of Starting Material: N-tert-butylhydroxylamine hydrochloride is a commercially available, stable, and cost-effective precursor. Its salt form enhances its shelf-life and handling properties.

-

The Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its primary function is to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the hydroxylammonium salt to generate the more nucleophilic free hydroxylamine in situ.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive benzoyl chloride.

-

Temperature Control: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the exothermicity of the acylation reaction and minimize potential side reactions.

Visualizing the Synthesis Workflow:

Caption: Workflow for the synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established principles of benzoylation of hydroxylamines.

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-tert-butylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Basification: Cool the suspension to 0 °C in an ice bath. Slowly add pyridine (2.2 eq) dropwise to the stirred suspension. The formation of a clear solution or a fine slurry indicates the generation of the free hydroxylamine.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude O-Benzoyl-N-tert-butylhydroxylamine free base.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. To this solution, add a saturated solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

-

Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.

II. Comprehensive Characterization: A Self-Validating System

Thorough characterization is imperative to confirm the identity and purity of the synthesized O-Benzoyl-N-tert-butylhydroxylamine hydrochloride. The following analytical techniques provide a self-validating system, where the data from each method corroborates the others.

Data Presentation:

| Property | Observed Value |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168 °C (decomposition) |

| Purity (Typical) | >97% (HPLC) |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20-7.70 | m | 5H | Phenyl-H |

| tert-Butyl Protons | 1.10-1.40 | s | 9H | (CH₃)₃-C |

| N-H Proton | ~8.5 (broad) | s | 1H | N-H |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 | C=O |

| Aromatic Carbons | 128-134 | Phenyl-C |

| Quaternary Carbon | ~60 | (CH₃)₃-C |

| tert-Butyl Carbons | ~26 | (CH₃)₃ -C |

| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3000-3200 (broad) | N-H stretch of the ammonium salt |

| C-H Stretch (Aromatic) | 3050-3100 | Aromatic C-H stretch |

| C-H Stretch (Aliphatic) | 2850-3000 | Aliphatic C-H stretch |

| C=O Stretch | ~1720 | Ester carbonyl stretch |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |

| C-O Stretch | 1200-1300 | Ester C-O stretch |

| Mass Spectrometry (EI) | m/z | Proposed Fragment |

| Molecular Ion (M⁺) | 193 (as free base) | [C₁₁H₁₅NO₂]⁺ |

| Base Peak | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| Other Fragments | 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |

Interpreting the Characterization Data:

-

¹H NMR: The spectrum is expected to show a multiplet in the aromatic region corresponding to the five protons of the phenyl group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display a peak for the carbonyl carbon of the ester, signals for the aromatic carbons, and two signals for the tert-butyl group (one for the quaternary carbon and one for the methyl carbons).

-

FTIR: The infrared spectrum will be dominated by a strong absorption band for the ester carbonyl group. Additionally, characteristic bands for N-H stretching in the ammonium salt, aromatic and aliphatic C-H stretching, and C-O stretching of the ester will be present.

-

Mass Spectrometry: The mass spectrum of the free base would likely show a molecular ion peak. The most prominent fragmentation pattern is expected to be the cleavage of the O-N bond to give the highly stable benzoyl cation as the base peak.

Logical Relationships in Characterization:

Caption: Interrelation of analytical techniques for structural validation.

III. Applications in Modern Organic Synthesis

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is primarily used as a precursor to O-Benzoyl-N-tert-butylhydroxylamine, which is a powerful electrophilic aminating agent.[1][2] This reactivity is harnessed in a variety of transition metal-catalyzed reactions to form C-N bonds, a cornerstone of pharmaceutical and materials science.[2]

Key Application Areas:

-

Electrophilic Amination: The reagent is widely employed in copper- and palladium-catalyzed reactions for the amination of organometallic reagents (e.g., Grignard reagents, organozinc reagents) and boronic acids. This provides a direct route to protected primary and secondary amines.

-

Synthesis of Heterocycles: O-Benzoylhydroxylamines serve as precursors to alkyl nitrenes, which can undergo C-H insertion reactions to form saturated N-heterocycles like pyrrolidines.[1]

-

α-Amination of Carbonyl Compounds: In the presence of a suitable catalyst, it can be used for the direct α-amination of ketones and esters, providing a straightforward method for the synthesis of α-amino carbonyl compounds.

IV. Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

V. Conclusion

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a reagent of significant utility in contemporary organic synthesis. Its straightforward preparation, stability, and predictable reactivity as an electrophilic aminating agent make it an invaluable tool for the construction of C-N bonds and nitrogen-containing heterocycles. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and key applications, grounded in mechanistic understanding and practical considerations. It is anticipated that the continued exploration of the reactivity of this and related reagents will lead to further innovations in the field of synthetic organic chemistry.

VI. References

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. (2023). Retrieved January 15, 2026, from [Link]

-

Karpoormath, R., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4.

-

Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. ACS Publications. (2021). Retrieved January 15, 2026, from [Link]

-

Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773.

-

CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents. (2012). Retrieved January 15, 2026, from

-

O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed. (2022). Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS RN: 66809-86-7), a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these properties.

Introduction and Chemical Identity

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a hydroxylamine derivative that serves as a versatile building block in organic synthesis. Its structure, combining a benzoyl group and a tert-butyl group on a hydroxylamine core, imparts specific reactivity and physical characteristics that are crucial for its application. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring consistent results, and maintaining safe laboratory practices.

Molecular Structure:

Caption: Chemical structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.

The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. It is important to note that some properties, such as the melting point, show variability in reported values, which will be discussed further.

| Property | Value | Source(s) |

| CAS Registry Number | 66809-86-7 | |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 229.70 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 168 °C (decomposition) to 187 °C | [1] |

| Solubility | No specific data available; expected to have some solubility in water and polar organic solvents. | |

| pKa | No experimental data available; estimated to be in the range of 5-7 for the protonated amine. | |

| Purity | Typically >97-98% (by HPLC) | [1] |

In-Depth Analysis and Experimental Protocols

Melting Point

Observed Discrepancy: There is a notable difference in the reported melting points, with one source citing 168 °C with decomposition[1] and another reporting 187 °C. This variation could be attributed to differences in purity, the rate of heating during analysis, or the subjective interpretation of the melting versus decomposition point.

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method over a simple melting point apparatus as it provides more detailed information about the thermal transitions of the material. It can distinguish between a sharp melting endotherm and a broader decomposition exotherm, offering a clearer picture of the compound's thermal behavior. This is crucial for a hydrochloride salt that may decompose upon melting.

Recommended Protocol (based on OECD Guideline 102): [3][4][5]

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride into a standard aluminum pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

The temperature range should span from ambient to at least 200 °C to ensure the entire transition is observed.

-

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. Any subsequent exothermic peaks would indicate decomposition.

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Expected Behavior: As a hydrochloride salt, this compound is expected to have a higher solubility in water compared to its free base due to the ionic nature of the protonated amine. Its solubility in organic solvents will be dictated by the polarity of the solvent and its ability to solvate both the ionic and organic portions of the molecule. For instance, it is likely to be more soluble in alcohols like methanol or ethanol than in non-polar solvents like hexanes. While no specific data is available, the solubility of the related O-tert-Butylhydroxylamine hydrochloride in water is 0.5 g/10 mL, suggesting that our target compound will also be reasonably water-soluble[6].

Causality of Experimental Choice: The flask method, as described in OECD Guideline 105, is a robust and widely accepted method for determining the water solubility of substances.[7][8][9][10] It is suitable for compounds with solubilities above 10 mg/L. The use of a thermostatted shaker bath ensures that equilibrium is reached at a specific temperature, which is critical for accurate and reproducible results. Analysis by a specific and validated method like HPLC is necessary to accurately quantify the dissolved compound in the presence of any potential impurities.

Recommended Protocol for Water Solubility (based on OECD Guideline 105): [7][8][9][10]

-

Preliminary Test: Add small, successive amounts of the compound to a known volume of water at the test temperature (e.g., 20 °C) with stirring to estimate the approximate solubility. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of the solid phase.

-

Main Test:

-

Add an excess amount of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to a flask containing a known volume of deionized water.

-

Place the flask in a thermostatted shaker bath at a constant temperature (e.g., 20 ± 0.5 °C) and agitate for 24 hours to ensure equilibrium is reached.

-

After 24 hours, cease agitation and allow the solution to stand for another 24 hours in the thermostatted bath to allow for the settling of undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (after confirming no adsorption to the filter material) may be necessary.

-

Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC with UV detection.

-

The experiment should be performed in triplicate.

-

Caption: Workflow for Water Solubility Determination.

Acid Dissociation Constant (pKa)

Expected Behavior: The pKa of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride refers to the acidity of the protonated hydroxylamine nitrogen. The electron-withdrawing effect of the adjacent oxygen and the benzoyl group would be expected to make this proton more acidic (lower pKa) than a simple alkylamine hydrochloride. A reasonable estimate for the pKa would be in the range of 5-7. Knowing the pKa is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and chromatographic behavior.

Causality of Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values.[11][12][13] It involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong base) is added. The resulting titration curve allows for the determination of the half-equivalence point, where the pH is equal to the pKa. This method is highly reliable and provides a clear inflection point for accurate pKa determination.

Recommended Protocol for pKa Determination: [11][12][13]

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a known amount of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required to reach the equivalence point has been added).

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Stability

Hydrolytic Stability: The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would yield benzoic acid and N-tert-butylhydroxylamine hydrochloride. The rate of hydrolysis would be dependent on pH and temperature. For practical purposes in a research setting, solutions of this compound, particularly in aqueous or alcoholic media, should be prepared fresh and not stored for extended periods to avoid degradation.

Storage: Based on supplier recommendations, the compound should be stored in a cool, dark, and dry place. Recommended storage temperatures range from 2-8°C to below 15°C to ensure long-term stability.[1]

Conclusion

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a crystalline solid with a melting point in the range of 168-187 °C, a value that warrants definitive determination by a standardized method such as DSC. While quantitative solubility and pKa data are not currently published, this guide provides robust, industry-standard protocols based on OECD guidelines for their experimental determination. The compound's stability profile suggests it is suitable for use under standard laboratory conditions but is sensitive to high temperatures and potentially to hydrolysis over extended periods in solution. The information and protocols presented herein provide a solid foundation for the safe and effective use of this important synthetic reagent.

References

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]3][4][5]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]7][8][9][10]

-

Y. UCHIDA, Y. HASHIMOTO, S. KOZUKA. (1984). The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines. Bulletin of the Chemical Society of Japan, 57(5), 1481-1482.[14]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][11]

-

Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347.[15]

-

Potentiometric titrations of some primary amines. (2015). De Gruyter. [Link][12]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link][13]

Sources

- 1. N-tert-ブチル-O-ベンゾイルヒドロキシルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. academic.oup.com [academic.oup.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

An In-Depth Technical Guide to O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, with the CAS number 66809-86-7 , is a versatile synthetic building block of significant interest to the fields of organic chemistry and pharmaceutical development.[1][2] This stable, crystalline solid serves as a key reagent, primarily in the introduction of oxygenated functionalities at the α-position of carbonyl compounds. Its structure combines a benzoyl group attached to the oxygen of an N-tert-butylhydroxylamine core, which is supplied as a hydrochloride salt to enhance stability and handling. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key applications, and safe handling protocols, grounded in authoritative scientific sources.

Chemical Structure and Identification

The chemical structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is characterized by a hydroxylamine core that is N-alkylated with a tert-butyl group and O-acylated with a benzoyl group.

-

IUPAC Name: N-(tert-butyl)-O-benzoylhydroxylammonium chloride

-

Synonyms: N-tert-Butyl-O-benzoylhydroxylamine hydrochloride, Benzoic acid N-hydroxy-tert-butylamine ester hydrochloride

-

Molecular Formula: C₁₁H₁₆ClNO₂

-

Molecular Weight: 229.70 g/mol

-

SMILES String: [Cl-].CC(C)(C)[NH2+]OC(=O)c1ccccc1

Physicochemical Properties

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is typically supplied as a white to off-white crystalline powder. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 168 °C (decomposition) | |

| Purity | >97% / >98.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages: 1) the tert-butoxylation of a protected hydroxylamine precursor, followed by 2) deprotection and subsequent benzoylation, or a more direct benzoylation of N-tert-butylhydroxylamine. A plausible route involves the acylation of N-tert-butylhydroxylamine.

Caption: Proposed synthetic workflow for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar chemical transformations.

Step 1: Synthesis of N-tert-butylhydroxylamine

-

To a stirred suspension of zinc dust in a suitable solvent such as ethanol, add 2-methyl-2-nitropropane.

-

Cool the mixture in an ice bath and add glacial acetic acid dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove zinc salts and concentrate the filtrate under reduced pressure to yield crude N-tert-butylhydroxylamine.

Causality: The reduction of a nitroalkane is a standard method for the preparation of N-alkylhydroxylamines. Zinc in acetic acid is a common and effective reducing agent for this transformation.

Step 2: Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

-

Dissolve the crude N-tert-butylhydroxylamine in a suitable aprotic solvent, such as dichloromethane or diethyl ether.

-

Cool the solution in an ice bath and add a base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the free base of O-Benzoyl-N-tert-butylhydroxylamine.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Causality: The benzoylation of the hydroxylamine occurs at the more nucleophilic oxygen atom. The use of a non-nucleophilic base is crucial to prevent side reactions and to neutralize the HCl generated during the acylation. The final step of salt formation with HCl provides a stable, crystalline product that is easier to handle and purify.

Applications in Organic Synthesis

The primary utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride lies in its ability to act as an electrophilic oxygen source for the α-oxygenation of carbonyl compounds. This is a valuable transformation in the synthesis of many natural products and pharmaceuticals.

α-Benzoyloxylation of Ketones and Aldehydes

The reaction typically proceeds via the enolate or enol ether of the carbonyl compound, which acts as the nucleophile.

Caption: General mechanism for the α-benzoyloxylation of a ketone enolate.

This reaction provides a direct method for the synthesis of α-acyloxy carbonyl compounds, which are important precursors for a variety of other functional groups and are found in numerous biologically active molecules. The choice of the benzoyl group is significant as it can also serve as a protecting group for the resulting α-hydroxy carbonyl compound, which can be deprotected under basic conditions.

Safety and Handling

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a combustible solid. While a specific, detailed safety data sheet (SDS) for this compound is not widely published, data for related hydroxylamine hydrochlorides suggest that it should be handled with care.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended storage is at 2-8°C.

-

In Case of Contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Researchers should always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a valuable reagent for synthetic organic chemists, particularly for the α-oxygenation of carbonyl compounds. Its stability as a hydrochloride salt and its predictable reactivity make it a useful tool in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Understanding its synthesis, properties, and safe handling is crucial for its effective and responsible use in a research and development setting.

References

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. O-tert-butylhydroxylamine hydrochloride. PubChem. Available from: [Link]

- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.

-

Fisher Scientific. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America. Fisher Scientific. Available from: [Link]

-

CORE. N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. CORE. Available from: [Link]

-

SciSpace. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in. SciSpace. Available from: [Link]

-

Chem-Impex. N-tert-Butylhydroxylamine hydrochloride. Chem-Impex. Available from: [Link]

-

Universidad de Zaragoza. Nitrones and nucleobase-containing spiro-isoxazolidines derived from isatin and indanone: solvent-free microwave-assisted stereo. Universidad de Zaragoza. Available from: [Link]

-

Science of Synthesis. Product Class 5: Hydroxylamines. Thieme. Available from: [Link]

Sources

- 1. O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. spectrabase.com [spectrabase.com]

A Guide to the Spectral Analysis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (C₁₁H₁₅NO₂·HCl), a key reagent in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the spectral signature of this compound is paramount for identity confirmation, purity assessment, and quality control. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles of chemical structure and spectroscopy. We will explore the causality behind the expected spectral features, present detailed experimental protocols for data acquisition, and provide a holistic interpretation of the data to confirm the molecular structure.

Molecular Structure and Spectroscopic Implications

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure includes a benzoyl group, a tert-butyl group, and a hydroxylamine core, which is protonated at the nitrogen to form the hydrochloride salt. Each of these components will produce characteristic signals in NMR, IR, and MS analyses.

Molecular Structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Caption: Structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, we predict the following signals in ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆ to ensure solubility of the salt and to observe the exchangeable N⁺H₂ protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Singlet | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet due to the absence of adjacent protons. The chemical shift is in the typical aliphatic region. |

| ~7.5-7.7 | Multiplet | 3H | Ar-H (meta, para) | The meta and para protons of the benzene ring are expected in this region. The electron-withdrawing benzoyl group deshields these protons. |

| ~7.9-8.1 | Multiplet | 2H | Ar-H (ortho) | The ortho protons are further deshielded by the anisotropic effect of the carbonyl group and appear slightly further downfield. |

| ~12.0 | Broad Singlet | 2H | -N⁺H ₂ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict six distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~27 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~65 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield due to its attachment to the nitrogen. |

| ~129 | Ar-C (ortho) | The two equivalent ortho carbons of the benzene ring. |

| ~130 | Ar-C (meta) | The two equivalent meta carbons of the benzene ring. |

| ~134 | Ar-C (ipso) | The carbon of the benzene ring attached to the carbonyl group. |

| ~135 | Ar-C (para) | The para carbon of the benzene ring. |

| ~165 | C =O | The carbonyl carbon of the benzoyl group, which is significantly deshielded. |

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and instrument setup.

NMR Acquisition Workflow

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is expected to be dominated by absorptions from the carbonyl group, the N⁺-H bonds, and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-3200 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N⁺-H bonds in the ammonium salt will appear as a broad and strong band. |

| ~2800-3000 | Medium | C-H Stretch (aliphatic) | The C-H stretching vibrations of the tert-butyl group. |

| ~3030 | Medium | C-H Stretch (aromatic) | The C-H stretching vibrations of the benzene ring. |

| ~1720 | Strong | C=O Stretch | The carbonyl stretch of the ester is a very strong and characteristic absorption. |

| ~1600, ~1450 | Medium | C=C Stretch (aromatic) | The characteristic skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-O Stretch | The C-O stretching vibration of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion of the free base.

The molecular weight of the hydrochloride salt is 229.70 g/mol . The free base, O-Benzoyl-N-tert-butylhydroxylamine, has a molecular weight of 193.24 g/mol . In positive ion mode ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ of the free base.

Predicted Mass Spectrum (ESI+):

-

m/z 194.1: [M+H]⁺, the protonated molecular ion of the free base.

-

m/z 105.0: Benzoyl cation [C₆H₅CO]⁺. This is a very common and stable fragment for benzoyl-containing compounds, resulting from the cleavage of the O-N bond.[1]

-

m/z 77.0: Phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.[1]

-

m/z 57.0: tert-Butyl cation [(CH₃)₃C]⁺.

Predicted ESI-MS Fragmentation Pathway

Caption: Major fragmentation pathway for the protonated molecule.

Integrated Spectral Interpretation

The conclusive identification of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is achieved by integrating the data from all three spectroscopic techniques.

-

NMR confirms the presence and connectivity of the tert-butyl and benzoyl groups, and the presence of the N⁺H₂ protons.

-

IR provides definitive evidence for the key functional groups: the carbonyl ester, the N⁺-H bonds of the salt, and the aromatic ring.

-

MS confirms the molecular mass of the free base and shows a characteristic fragmentation pattern dominated by the stable benzoyl cation.

Together, these spectral data provide a comprehensive and self-validating confirmation of the structure and identity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, which is essential for its application in research and development.

References

-

PubChem. O-tert-butylhydroxylamine hydrochloride. Retrieved from [Link]

-

Fisher Scientific. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Unraveling the Reactivity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: A Theoretical and Computational Guide

Introduction: The Versatile Role of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Synthetic Chemistry

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a hydroxylamine derivative of significant interest in organic synthesis. Its unique structural features, combining a benzoyl protecting group on the oxygen and a bulky tert-butyl group on the nitrogen, render it a valuable reagent for a variety of chemical transformations. Understanding the intricacies of its reactivity is paramount for the rational design of novel synthetic methodologies and the development of new chemical entities, particularly in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive theoretical framework for studying the reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride. We will delve into the core principles governing its chemical behavior, explore plausible reaction mechanisms through the lens of computational chemistry, and provide actionable protocols for researchers to conduct their own theoretical investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

I. Foundational Principles of Reactivity: A Theoretical Perspective

The reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is primarily dictated by the interplay of electronic and steric effects arising from its constituent functional groups. The electron-withdrawing nature of the benzoyl group significantly influences the properties of the N-O bond, while the sterically demanding tert-butyl group modulates the accessibility of the nitrogen atom.

The N-O Bond: The Epicenter of Reactivity

The N-O bond in hydroxylamine derivatives is inherently weak and serves as the focal point for many of their characteristic reactions. In O-Benzoyl-N-tert-butylhydroxylamine, the benzoyl group, through its inductive and resonance effects, withdraws electron density from the oxygen atom. This polarization of the N-O bond makes the nitrogen atom more electrophilic and the oxygen a better leaving group.

Computational studies on analogous hydroxylamine systems have shown that the bond dissociation energy (BDE) of the N-O bond is a critical parameter in predicting reactivity.[1][2] Theoretical methods, particularly Density Functional Theory (DFT), can be employed to calculate the N-O BDE, providing a quantitative measure of its lability.

The Role of the N-tert-butyl Group: Steric Hindrance and Kinetic Stability

The presence of the bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance. This steric shield plays a crucial role in directing the regioselectivity of reactions and can enhance the kinetic stability of the molecule by impeding the approach of nucleophiles or other reactants.[3] Theoretical modeling can quantify this steric influence through the calculation of steric descriptors and the analysis of transition state geometries.

II. Unveiling Reaction Mechanisms: A Computational Approach

Computational chemistry provides a powerful toolkit for elucidating the detailed mechanisms of chemical reactions. For O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, theoretical studies can offer profound insights into its behavior in various chemical environments.

Proposed Reaction Pathways

Based on the known reactivity of hydroxylamine derivatives, several key reaction pathways can be postulated for O-Benzoyl-N-tert-butylhydroxylamine hydrochloride:

-

N-Functionalization Reactions: The nitrogen atom, rendered electrophilic by the adjacent benzoyl group, is susceptible to attack by nucleophiles. This can lead to the formation of a variety of N-substituted products.

-

Reductive Cleavage of the N-O Bond: In the presence of reducing agents, the N-O bond can undergo cleavage to yield N-tert-butylamine and benzoic acid.

-

Rearrangement Reactions: Under certain conditions, hydroxylamine derivatives can undergo rearrangements, such as the Bamberger rearrangement, although the substitution pattern of the target molecule may influence the favorability of such pathways.

Visualizing Reaction Mechanisms with Computational Workflows

The following diagram illustrates a generalized workflow for the theoretical investigation of a reaction mechanism, such as the nucleophilic attack on the nitrogen atom of O-Benzoyl-N-tert-butylhydroxylamine.

Caption: A typical workflow for the computational investigation of a reaction mechanism.

III. Practical Guide to Theoretical Studies: Protocols and Methodologies

This section provides a detailed, step-by-step protocol for conducting theoretical studies on the reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculations

Objective: To calculate the optimized geometry, electronic properties, and reaction energetics of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.

Methodology:

-

Structure Preparation:

-

Build the 3D structure of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.[4]

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization using a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5][6][7]

-

Employ a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[5][6]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Property Analysis:

-

From the optimized geometry, calculate key electronic properties such as:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack.[8]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide insights into the molecule's reactivity and electronic transitions.[5]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, bond orders, and hyperconjugative interactions.

-

-

-

Reaction Pathway Investigation:

-

For a proposed reaction, identify the transition state (TS) structure connecting reactants and products. This can be achieved using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Verify the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS connects the desired reactant and product minima.

-

Data Presentation: Summarizing Computational Results

Quantitative data from theoretical studies should be presented in a clear and organized manner. The following table provides a template for summarizing key computational results.

| Parameter | Value | Method/Basis Set |

| N-O Bond Length (Å) | Calculated Value | B3LYP/6-311++G(d,p) |

| N-O Bond Dissociation Energy (kcal/mol) | Calculated Value | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |

| Activation Energy of Reaction (kcal/mol) | Calculated Value | B3LYP/6-311++G(d,p) |

IV. Concluding Remarks and Future Directions

The theoretical study of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride offers a powerful avenue for understanding and predicting its chemical reactivity. By employing computational methods like DFT, researchers can gain deep insights into reaction mechanisms, identify key factors controlling reactivity, and rationally design new synthetic applications for this versatile molecule. Future theoretical work could focus on exploring its reactivity with a wider range of nucleophiles and electrophiles, investigating its behavior in different solvent environments, and studying its potential as a precursor for novel nitrogen-containing heterocycles. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of hydroxylamine derivatives in organic synthesis and drug discovery.

References

-

Miret-Casals, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]

-

Miret-Casals, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. National Institutes of Health. [Link]

-

Crich, D., et al. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters. [Link]

-

Wikipedia. Hydroxylamine. [Link]

- Google Patents. Salts of N-tert-butylhydroxylamine.

- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride.

-

PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]

-

Tentscher, P. R., et al. (2013). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. [Link]

-

Al-Zahem, A. M., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]

-

Mondal, P., et al. (2011). Synthesis, Molecular Structure and DFT Study of 2-( N -Benzoylbenzamido)pyridine-3-yl benzoate. Journal of Chemical Crystallography. [Link]

-

George, B., et al. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences. [Link]

-

Deepa, B., et al. (2004). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. Chemical and Pharmaceutical Bulletin. [Link]

-

Tran, V. H., et al. (2021). Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. RSC Advances. [Link]

-

Green, S. A., et al. (2022). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. [Link]

-

ResearchGate. (2020). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. [Link]

-

ResearchGate. (2013). Theoretical and Experimental Study on the Reaction of tert -Butylamine with OH Radicals in the Atmosphere. [Link]

Sources

- 1. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

discovery and history of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

An In-depth Technical Guide to the Discovery, Synthesis, and Application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Abstract

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a versatile and valuable reagent in modern organic synthesis. While its history is not marked by a singular moment of discovery, its development represents a logical progression in the field of synthetic chemistry, driven by the need for stable, efficient, and selective electrophilic aminating agents. This guide provides a comprehensive overview of the compound, tracing its conceptual origins from its parent hydroxylamine, detailing its synthesis, elucidating its physicochemical properties, and exploring its key applications as both an electrophilic nitrogen source and a nitrene precursor. The content herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic tool.

Conceptual Origins: The Evolution from N-tert-butylhydroxylamine

The history of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is intrinsically linked to its precursor, N-tert-butylhydroxylamine. N-alkyl hydroxylamines are recognized as crucial intermediates in organic synthesis, particularly for preparing nitrones, hydroxamic acids, and C-nitroso compounds.[1][2] The synthesis of N-tert-butylhydroxylamine itself is well-established, often proceeding through the reduction of 2-methyl-2-nitropropane with reagents like zinc or aluminum amalgam.[1][3]

The development of O-acylated derivatives, such as the O-benzoyl version, was a critical advancement. Acylating the hydroxylamine oxygen enhances the electrophilicity of the nitrogen atom and creates a good leaving group (the benzoate anion). This modification transformed the parent hydroxylamine into a potent electrophilic aminating agent, a class of reagents designed to transfer a nitrogen-containing group to a nucleophile. This innovation opened new pathways for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[2][4]

Synthesis and Physicochemical Properties

The preparation of the title compound is a logical, multi-step process that begins with the synthesis of its core structure.

Synthetic Pathway

The overall synthesis can be visualized as a two-stage process: first, the reduction of a nitroalkane to the corresponding hydroxylamine, and second, the benzoylation of the hydroxylamine followed by salt formation.

Caption: Synthetic workflow for O-Benzoyl-N-tert-butylhydroxylamine HCl.

Physicochemical Data

The hydrochloride salt is a stable, solid material, making it convenient for storage and handling in a laboratory setting.[5] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 66809-86-7 | |

| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [5] |

| Synonym | Benzoic acid N-hydroxy-tert-butylamine ester hydrochloride | [5] |

| Molecular Weight | 229.70 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 168 °C (decomposes) | [5] |

| Storage Temperature | 2–8 °C | [5] |

Mechanism of Action and Key Applications

The utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stems from the reactivity of the N-O bond, which enables two primary modes of action.

Electrophilic Amination

As an O-acylated hydroxylamine, the compound serves as an excellent source of an electrophilic "R-NH⁺" synthon. In the presence of a catalyst, often a copper salt, it can aminate a wide variety of nucleophiles.[4] This includes diorganozinc reagents, organoaluminum compounds, and sodium sulfinates, providing straightforward access to tertiary amines, anilines, and sulfonamides, respectively.[4] The general mechanism involves the coordination of the nucleophile and the aminating agent to the metal center, facilitating the transfer of the amino group and cleavage of the N-O bond.

Alkyl Nitrene Precursor for C-H Amination

A more recent and powerful application is its use as a stable precursor for generating alkyl nitrenes. A 2020 study demonstrated that in combination with a rhodium catalyst, O-benzoylhydroxylamines can engage in intramolecular C-H amination reactions.[6] This process allows for the direct functionalization of unactivated C-H bonds to form saturated N-heterocycles, such as pyrrolidines, from primary amine starting materials.[6] This method is highly efficient, often proceeds at room temperature, and provides a valuable tool for derivatizing complex molecules in pharmaceutical and natural product synthesis.[6]

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of the precursor and a representative final acylation step.

Protocol 1: Synthesis of N-tert-butylhydroxylamine (Precursor)

This procedure is adapted from a patented method involving the reduction of 2-methyl-2-nitropropane.[3]

Materials:

-

2-Methyl-2-nitropropane

-

Zinc dust

-

Glacial acetic acid

-

95% Ethanol

-

Dichloromethane

-

Magnesium sulfate

-

500 mL three-neck round-bottom flask, magnetic stir bar, thermometer, addition funnel, ice bath

Procedure:

-

Equip the 500 mL flask with a magnetic stir bar, thermometer, and addition funnel.

-

Add 350 mL of 95% ethanol to the flask and cool the solution to 10 °C using an ice bath.

-

To the cooled ethanol, add 6.18 g (0.060 mol) of 2-methyl-2-nitropropane and 5.89 g (0.090 mol) of zinc dust in single portions.

-

Charge the addition funnel with 10.8 g (0.180 mol) of glacial acetic acid.

-

Add the acetic acid dropwise to the reaction mixture while stirring vigorously. Maintain the internal temperature below 15 °C throughout the addition.

-

After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature.

-

Remove the solvent via rotary evaporation. The residue will contain N-tert-butylhydroxylamine, zinc acetate, and water.

-

Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc salts.

-

Wash the zinc acetate filter cake with two additional 25 mL portions of dichloromethane.

-

Combine all filtrates in a separatory funnel, separate the aqueous layer, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the magnesium sulfate and concentrate the filtrate by rotary evaporation to yield the product, N-tert-butylhydroxylamine, as a viscous liquid.[3]

Protocol 2: Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

This is a representative protocol for the acylation of the synthesized hydroxylamine and subsequent salt formation.

Materials:

-

N-tert-butylhydroxylamine (from Protocol 1)

-

Benzoyl chloride

-

Pyridine (or other suitable non-nucleophilic base)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (ethereal solution, e.g., 2M in diethyl ether)

-

Round-bottom flask, magnetic stir bar, addition funnel, ice bath

Procedure:

-

Dissolve the N-tert-butylhydroxylamine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise via an addition funnel. A precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting hydroxylamine.

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.

-

Combine the filtrates and cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt of the product will precipitate.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.

-

Validation: The final product should be characterized by melting point analysis (expecting decomposition around 168 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.[5]

Conclusion and Future Outlook

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride exemplifies the targeted design of chemical reagents. Its development from a simple hydroxylamine into a sophisticated synthetic tool for C-N bond formation and C-H functionalization highlights a key theme in modern organic chemistry: the pursuit of stable, selective, and highly effective reagents. As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization and catalytic nitrene chemistry, it is likely that this compound and its derivatives will find even broader application in the efficient construction of complex, nitrogen-containing molecules.

References

- CN1309632A - A new type of N-tert-butyl hydroxylamine salt.

- Synthesis of O‐benzoylhydroxylamine 19, reagents and conditions.

- O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.

- US6512143B1 - Salts of N-tert-butylhydroxylamine.

- N-tert-Butylhydroxylamine hydrochloride. Chem-Impex.

- Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. Benchchem.

- O‐Benzoyl‐N,N‐dibenzylhydroxylamine.

- Strategies used to produce O-substituted hydroxylamines.

- N-tert-butylhydroxylamine synthesis. ChemicalBook.

- N-tert-Butylhydroxylamine hydrochloride. Sigma-Aldrich.

- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

- N-tert-Butyl-O-benzoylhydroxylamine hydrochloride. Santa Cruz Biotechnology.

- N-tert-Butyl-O-benzoylhydroxylamine hydrochloride 97%. Sigma-Aldrich.

- O-tert-butylhydroxylamine hydrochloride. PubChem.

- O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. TCI Chemicals.

Sources

- 1. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-tert-butylhydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. N-叔丁基-O-苯甲酰羟胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]

A Senior Application Scientist's Guide to O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: Mechanism, Application, and Best Practices in Electrophilic Amination

Abstract: The strategic installation of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Traditional methods relying on nitrogen nucleophiles are well-established, but the "umpolung" or reverse-polarity strategy of electrophilic amination provides a powerful and often essential alternative for creating challenging C-N bonds.[1][2] This guide offers an in-depth technical analysis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, a versatile and robust electrophilic aminating agent. We will dissect its mechanism of action, explore its synthetic applications with carbon nucleophiles, provide field-proven experimental protocols, and offer a comparative analysis to situate its use in the broader context of synthetic methodology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient and predictable C-N bond formation.

The Strategic Advantage of Electrophilic Amination

In the landscape of C-N bond formation, the reaction of a carbon electrophile with a nitrogen nucleophile is the canonical approach. However, synthetic challenges frequently arise where the desired retrosynthetic disconnection points to a carbon nucleophile (such as an organometallic reagent or an enolate) and a nitrogen electrophile. This is the domain of electrophilic amination.[3][4] This umpolung strategy has gained significant traction because it unlocks synthetic pathways that are otherwise convoluted or inefficient.[1][5]

Hydroxylamine-derived reagents, such as O-Benzoyl-N-tert-butylhydroxylamine, have become prominent in this field.[4][6] Their appeal lies in their relative stability, ease of handling, and predictable reactivity, allowing for the introduction of protected amino groups onto a wide variety of carbanionic species.[7][8]

Reagent Profile: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

A thorough understanding of a reagent's properties is the foundation of its successful application.

Physicochemical Characteristics

The hydrochloride salt form of O-Benzoyl-N-tert-butylhydroxylamine enhances its stability and shelf-life, making it a convenient benchtop reagent.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅NO₂ · HCl | |

| Molecular Weight | 229.70 g/mol | |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 168 °C (decomposes) | |

| Purity | Typically >97% |

Stability, Storage, and Safety Protocols

Proper handling ensures both experimental success and laboratory safety.

| Parameter | Guideline | Rationale & Reference |

| Storage | Store at 2-8°C under an inert atmosphere. | The reagent is a combustible solid. Cool, dry, and inert conditions prevent degradation. |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid breathing dust. | The compound is classified as a skin and serious eye irritant.[9][10] |

| Incompatibilities | Strong oxidizing agents. | Violent reactions are possible.[9] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | [9] |

The Mechanism of Amination

Principle of Electrophilicity

The reactivity of O-Benzoyl-N-tert-butylhydroxylamine stems from the inherent polarity of the nitrogen-oxygen (N-O) bond. The benzoyl group is strongly electron-withdrawing, which polarizes the N-O bond and makes the benzoate moiety an excellent leaving group. This electronic arrangement renders the nitrogen atom electron-deficient and thus highly susceptible to attack by a nucleophile.[11][12]

The Role of the tert-Butyl Group

The tert-butyl group serves two primary functions. First, its steric bulk can influence the stereochemical outcome in certain reactions. Second, it acts as a robust protecting group for the nitrogen, which can be removed under specific conditions if the primary amine is the desired final product, although its removal can be challenging.

General Reaction Pathway

The core mechanistic event is the nucleophilic substitution at the nitrogen center. A carbon nucleophile (Nu:⁻), such as a Grignard reagent or an enolate, attacks the electrophilic nitrogen atom. This attack results in the cleavage of the weak N-O bond and the displacement of the stable benzoate anion, thereby forming a new carbon-nitrogen bond.

Synthetic Utility: Scope and Applications

The reagent's primary utility lies in its reaction with carbon-based nucleophiles, particularly organometallics and enolates.

Amination of Organometallic Nucleophiles

This is one of the most powerful applications of O-benzoylhydroxylamines. Transition metal catalysis, particularly with copper, has proven highly effective for these transformations.[8][13] The reaction of organozinc and Grignard reagents provides a direct and high-yielding route to secondary and tertiary amines.[14]

A key advantage of the copper-catalyzed protocol is its remarkable functional group tolerance and mild reaction conditions, often proceeding efficiently at room temperature.[14] This allows for the amination of complex substrates without compromising sensitive functional groups elsewhere in the molecule.

Amination of Carbonyl Compounds (via Enolates)

The α-amination of carbonyl compounds is a critical transformation for synthesizing α-amino acids and other valuable building blocks.[15] O-Benzoyl-N-tert-butylhydroxylamine can react with pre-formed enolates (e.g., lithium or potassium enolates) to install the amino group at the α-position. This direct approach avoids the multi-step sequences often required by other methods.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps.

Protocol A: Copper-Catalyzed Amination of an Aryl Grignard Reagent

This protocol details the synthesis of N-tert-butyl-N-phenylamine from phenylmagnesium bromide.

Workflow Diagram:

Step-by-Step Methodology:

-

Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add CuI (5 mol%) and O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 equiv).

-

Causality: Anhydrous and inert conditions are critical to prevent quenching the highly basic Grignard reagent and to ensure catalyst activity.

-

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.2 M) via syringe and stir to dissolve the solids.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Initial cooling helps to control the exothermicity of the Grignard addition.

-

-

Grignard Addition: Add phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) dropwise over 10 minutes.

-

Causality: Slow addition prevents temperature spikes and potential side reactions. A slight excess of the nucleophile ensures full consumption of the limiting aminating agent.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydroxylamine is consumed.

-

Quench: Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: The NH₄Cl solution protonates any remaining Grignard reagent and the intermediate magnesium salts, making them water-soluble and facilitating the workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash & Dry: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tert-butyl-N-phenylamine.

Comparative Analysis & Troubleshooting

Reagent Comparison

| Reagent Class | Example(s) | Advantages | Disadvantages |

| O-Acylhydroxylamines | O-Benzoyl-N-tert-butylhydroxylamine | Bench-stable solid, good leaving group, versatile with organometallics.[6][7] | Often requires catalysis; removal of some N-protecting groups can be difficult. |

| Oxaziridines | Davis oxaziridines | Highly reactive, effective for enolate amination. | Can be more difficult to prepare and handle; potential for over-oxidation.[2] |

| Azo Compounds | Di-tert-butyl azodicarboxylate | Effective for α-amination of carbonyls. | Product is a hydrazine derivative requiring further steps to reveal the amine.[2] |

| Chloramines | NH₂Cl | Direct route to primary amines. | Often unstable and must be prepared and used in situ; can be hazardous.[15] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Grignard/organometallic reagent. 2. Wet solvent or glassware. 3. Catalyst deactivation. | 1. Titrate the organometallic reagent before use. 2. Ensure all glassware is rigorously dried and use freshly distilled/anhydrous solvents. 3. Use a fresh source of catalyst. |

| Multiple Side Products | 1. Reaction temperature too high. 2. Competing reaction pathways (e.g., reduction of the reagent). | 1. Maintain the recommended reaction temperature; consider running at a lower temperature for a longer period. 2. Ensure slow addition of the nucleophile. |

| Difficult Purification | Benzoic acid byproduct co-eluting with the product. | Perform a basic wash (e.g., with 1 M NaOH) during the workup to remove the acidic benzoic acid into the aqueous layer. Ensure pH > 10. |

Conclusion

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stands as a highly valuable and practical reagent for electrophilic amination. Its stability, predictable reactivity, and broad scope—especially in transition metal-catalyzed reactions with organometallic nucleophiles—make it a go-to tool for constructing C-N bonds that are challenging to form via traditional nucleophilic amination pathways. By understanding its underlying mechanism and adhering to robust experimental protocols, researchers can effectively integrate this reagent into their synthetic strategies to accelerate the development of novel molecules in the pharmaceutical and chemical industries.

References

- Electrophilic Aminating Agents in Total Synthesis.

- N-tert-Butyl-O-benzoylhydroxylamine hydrochloride 97%. Sigma-Aldrich.

- Electrophilic Aminating Agents in Total Synthesis.

- The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. National Institutes of Health (PMC), 2022.

- O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. TCI Chemicals (India) Pvt. Ltd..

- O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. TCI Deutschland GmbH.

- Electrophilic Aminating Agents in Total Synthesis. The University of Liverpool Repository.

- Electrophilic amin

- A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Vivekanand College.

- O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions.

- Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. PubMed, 2017.

- O-Benzoylhydroxylamine in Electrophilic Amination: A Technical Guide to Reactions with Nucleophiles. BenchChem.

- Transition‐Metal‐Catalyzed Electrophilic Amination: Application of O‐Benzoylhydroxylamines in the Construction of the C−N Bond. Scilit, 2016.

- SAFETY DATA SHEET - O-benzylhydroxylamine hydrochloride. Sigma-Aldrich, 2024.

- SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine Hydrochloride. TCI Chemicals, 2025.

- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Organic Chemistry Portal, 2006.

- An In-depth Technical Guide to the Electrophilic Amination Mechanism of O-Acylhydroxylamines. BenchChem.

- Electrophilic Aminating Agents in Total Synthesis.